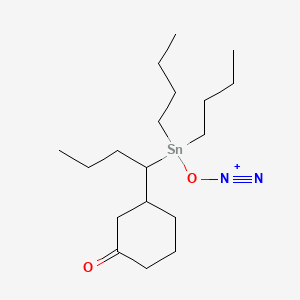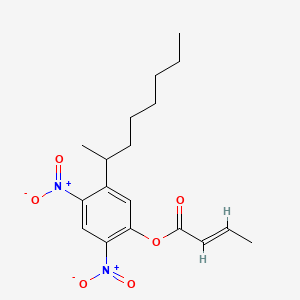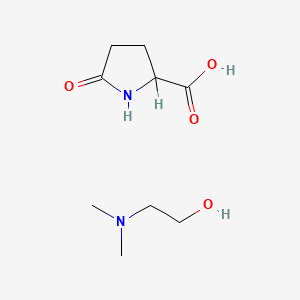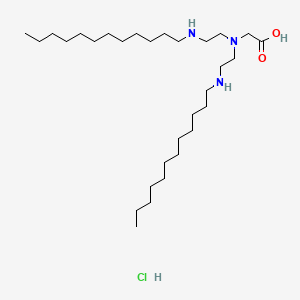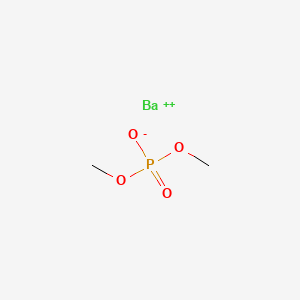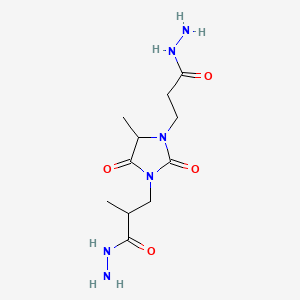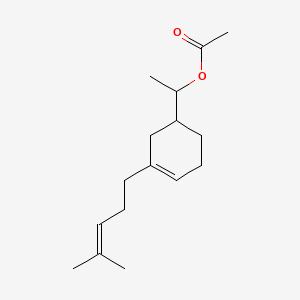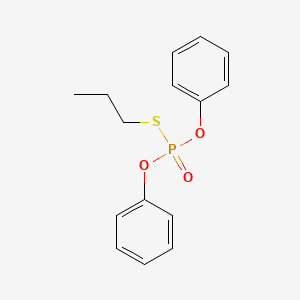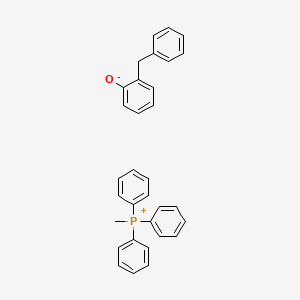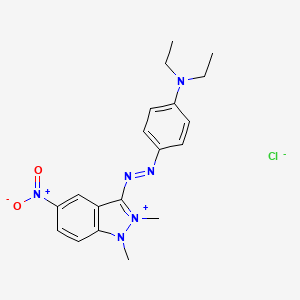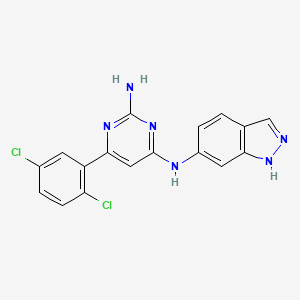
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is a complex organic compound with a molecular formula of C17H12Cl2N6. This compound is notable for its unique structure, which includes a pyrimidine ring, a dichlorophenyl group, and an indazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.
Formation of the Indazole Moiety: This can be synthesized through cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
科学研究应用
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
- 6-(2,5-Dichlorophenyl)-N4-(1H-indazol-6-yl)-2,4-pyrimidinediamine
Uniqueness
2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
774606-24-5 |
|---|---|
分子式 |
C17H12Cl2N6 |
分子量 |
371.2 g/mol |
IUPAC 名称 |
6-(2,5-dichlorophenyl)-4-N-(1H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H12Cl2N6/c18-10-2-4-13(19)12(5-10)15-7-16(24-17(20)23-15)22-11-3-1-9-8-21-25-14(9)6-11/h1-8H,(H,21,25)(H3,20,22,23,24) |
InChI 键 |
ARQXSCITLRBMSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=C3)C4=C(C=CC(=C4)Cl)Cl)N)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


